molecular formula C11H19N3 B13198736 1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13198736
M. Wt: 193.29 g/mol
InChI Key: KZWCXPCGSSSMBT-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 1, a propyl group at position 4, and a pyrrolidinyl group at position 3 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired product.

    Introduction of the Methyl Group: The methyl group can be introduced at position 1 of the pyrazole ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Propyl Group: The propyl group can be introduced at position 4 of the pyrrolidinyl group through alkylation reactions using propyl iodide or propyl bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced products.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents used in substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-4-propylpyrrolidin-3-yl propanoate: Similar structure with a phenyl group instead of a pyrazole ring.

    3-(1-methyl-3-propyl-pyrrolidin-3-yl)-phenol: Similar structure with a phenol group instead of a pyrazole ring.

    5-Fluoro-3-(pyrrolidin-1-yl)methyl-1H-indole: Similar structure with an indole ring instead of a pyrazole ring.

Uniqueness

1-Methyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is unique due to its specific combination of substituents and the presence of a pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-methyl-3-(4-propylpyrrolidin-3-yl)pyrazole

InChI

InChI=1S/C11H19N3/c1-3-4-9-7-12-8-10(9)11-5-6-14(2)13-11/h5-6,9-10,12H,3-4,7-8H2,1-2H3

InChI Key

KZWCXPCGSSSMBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=NN(C=C2)C

Origin of Product

United States

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